methyl2-(3-aminothietan-3-yl)acetatehydrochloride

Description

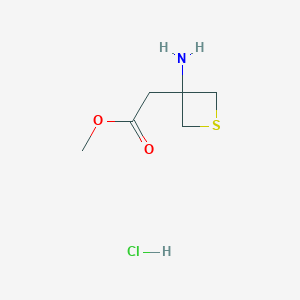

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is a heterocyclic organic compound featuring a three-membered thietane ring (containing sulfur) substituted with an amino group and an ester-linked acetic acid methyl ester, with a hydrochloride counterion. Its molecular formula is C₆H₁₂ClNO₂S, and it has a molecular weight of 197.69 g/mol . The compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to its unique structural features, such as the strained thietane ring and the presence of both amino and ester functional groups. These attributes make it a versatile intermediate for synthesizing biologically active molecules, particularly those targeting sulfur-containing enzyme systems or receptors .

Properties

IUPAC Name |

methyl 2-(3-aminothietan-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-9-5(8)2-6(7)3-10-4-6;/h2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOBBXWABUFCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CSC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride involves the reaction of 3-aminothietane with methyl chloroacetate under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted esters or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 2-(3-aminothietan-3-yl)acetate hydrochloride exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including HCT-116 and MCF-7. The compound demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .

Case Study:

A study evaluated the compound's activity against human cancer cell lines, revealing that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | Not specified |

Neuroprotective Effects

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound's ability to modulate neuroinflammation and oxidative stress suggests potential therapeutic benefits .

Case Study:

In vivo experiments using transgenic mouse models of Alzheimer's disease demonstrated that the compound improved cognitive functions and reduced amyloid plaque accumulation, highlighting its potential as a multi-target therapeutic agent .

Synthesis and Derivatives

The synthesis of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride involves several steps, including the reaction of thietane derivatives with acetic acid derivatives under specific conditions to yield the desired product .

Synthesis Pathway:

- Start with thietane derivatives.

- React with methyl acetate in the presence of a catalyst.

- Isolate and purify the hydrochloride salt.

Drug Development

Given its promising biological activities, further research is warranted to explore methyl 2-(3-aminothietan-3-yl)acetate hydrochloride's potential as a lead compound in drug development for cancer and neurodegenerative diseases.

Mechanistic Studies

Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for optimizing its therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The aminothietan ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Features of Selected Compounds

Key Observations:

Ring Size and Heteroatoms: The thietane ring (3-membered, sulfur) in the target compound introduces significant ring strain compared to larger heterocycles like thiazole (5-membered, sulfur and nitrogen) or azetidine/oxetane (4-membered, nitrogen or oxygen). This strain may enhance reactivity in synthetic applications . Thiazole derivatives (e.g., ) exhibit aromaticity, conferring greater stability but reduced conformational flexibility compared to non-aromatic thietanes .

Functional Groups: All compounds feature an ester group and a hydrochloride salt, enhancing solubility in polar solvents.

Physicochemical Properties

Table 2: Physicochemical Comparisons

Key Insights:

- Azetidine and oxetane derivatives (e.g., and ) exhibit higher polarity due to their nitrogen/oxygen heteroatoms, which may improve solubility but reduce bioavailability .

Biological Activity

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is a compound with potential biological activity that has garnered interest in various fields of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is characterized by its unique thietan ring structure, which contributes to its biological activity. The compound's molecular formula is C6H11ClN2O2S, indicating the presence of nitrogen, sulfur, and chlorine atoms that may influence its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that compounds with similar thietan structures exhibit significant antimicrobial properties. A study on related thietan derivatives demonstrated their effectiveness against various bacterial strains, suggesting that methyl 2-(3-aminothietan-3-yl)acetate hydrochloride may also possess similar qualities. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.56 to 6.25 mg/mL, showcasing their potential as antimicrobial agents .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Thietan Derivative A | 1.56 | 12.5 |

| Thietan Derivative B | 3.12 | 6.25 |

| Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride | TBD | TBD |

2. Antioxidant Activity

The antioxidant properties of thietan derivatives have been studied extensively. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The ability of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride to mitigate oxidative damage warrants further investigation.

The biological activity of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride can be attributed to several mechanisms:

1. DNA Binding: Preliminary studies suggest that compounds with thietan structures can bind to DNA, potentially interfering with replication and transcription processes . This mechanism may contribute to their anticancer properties.

2. Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, which could lead to reduced proliferation of pathogenic organisms or cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thietan derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics . While specific data for methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is still pending, the trends observed suggest promising applications in treating infections.

Case Study 2: Antioxidant Potential

In another study focusing on the antioxidant capacity of sulfur-containing compounds, it was found that thietans could significantly reduce oxidative stress markers in vitro. This suggests a protective role against cellular damage, which could be beneficial in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(3-aminothietan-3-yl)acetate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions of thietane derivatives. Key steps include:

- Amine Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis to prevent unwanted side reactions .

- Esterification : Employ carbodiimide-based coupling agents (e.g., EDC) to facilitate ester bond formation between the thietane moiety and acetic acid derivatives .

- Purification : Optimize column chromatography (silica gel, methanol/dichloromethane gradients) to isolate the hydrochloride salt with ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing methyl 2-(3-aminothietan-3-yl)acetate hydrochloride?

- Methodological Answer :

- Structural Confirmation : Use (DMSO-d6) to verify the thietane ring (δ 3.2–3.5 ppm for methylene protons) and ester group (δ 3.7 ppm for methoxy protons) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm, using acetonitrile/water (0.1% TFA) mobile phases, ensures >98% purity .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode confirms the molecular ion peak [M+H] at m/z 197.69 (calculated for CHClNOS) .

Advanced Research Questions

Q. How does the stability of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 40°C for 48 hours. Monitor degradation via HPLC; the compound is most stable in mildly acidic conditions (pH 4–6), with <5% degradation .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, suggesting storage at ≤-20°C in desiccated environments to prevent hydrolysis .

Q. What computational strategies can predict the pharmacological activity of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like aminopeptidases or GPCRs, leveraging the compound’s amine and ester groups as hydrogen bond donors/acceptors .

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = 0.2) and CYP3A4 inhibition risk (TPSA = 60 Ų), guiding in vitro toxicity assays .

Q. How can researchers address discrepancies in purity data between synthetic batches?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction parameters (e.g., stoichiometry, catalyst loading) across batches. For example, excess EDC (>1.2 eq.) may lead to byproducts like N-acylurea, detectable via .

- Quality Control : Implement in-process monitoring (e.g., FTIR for amine intermediates) and orthogonal validation (e.g., ion chromatography for chloride counterion quantification) .

Q. What experimental designs are optimal for studying the compound’s reactivity with nucleophiles or electrophiles?

- Methodological Answer :

- Factorial Design : Use a 3 full factorial design to evaluate variables like solvent polarity (DMF vs. THF) and temperature (25–60°C) on reaction yields. Response surface methodology (RSM) identifies optimal conditions (e.g., THF at 40°C yields 82% product) .

- Kinetic Studies : Employ stopped-flow spectroscopy to measure rate constants for thietane ring-opening reactions with thiols or amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.